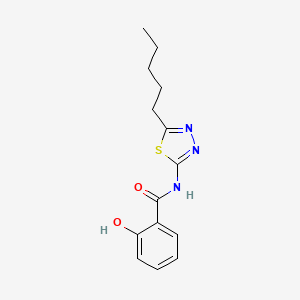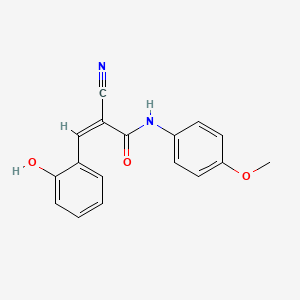
2-cyano-3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHM-1 is a synthetic compound that was first synthesized in 2008 by a group of Chinese researchers. It belongs to a class of compounds known as acrylamides, which have been shown to have potential anticancer activity. CHM-1 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
Mecanismo De Acción
The exact mechanism of action of CHM-1 is not fully understood. However, it has been shown to inhibit the activity of the proteasome, a complex of proteins that is responsible for degrading unwanted or damaged proteins in cells. Inhibition of the proteasome can lead to the accumulation of unwanted or damaged proteins, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
CHM-1 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CHM-1 can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that CHM-1 can inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CHM-1 is that it has shown efficacy against a variety of cancer cell lines, making it a potentially useful compound for the development of new cancer therapies. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on CHM-1. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further investigate the mechanism of action of CHM-1, which could lead to the development of more effective cancer therapies. Additionally, there is potential for the development of combination therapies that include CHM-1 along with other anticancer agents.
Métodos De Síntesis
The synthesis of CHM-1 involves several steps, starting with the reaction of 2-hydroxybenzaldehyde and 4-methoxybenzaldehyde with malononitrile to form the corresponding cyanoacetate esters. The esters are then reacted with ethyl acetoacetate to form the corresponding α-cyano-β-ketoesters. The final step involves the reaction of the α-cyano-β-ketoester with hydroxylamine hydrochloride to form CHM-1.
Aplicaciones Científicas De Investigación
CHM-1 has been extensively studied for its potential applications in cancer therapy. In vitro studies have shown that CHM-1 is effective against a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that CHM-1 is effective against tumor growth in mice.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-15-8-6-14(7-9-15)19-17(21)13(11-18)10-12-4-2-3-5-16(12)20/h2-10,20H,1H3,(H,19,21)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZQAIKDMDWUNO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4895558.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
![1-[5-(2-methoxyphenoxy)pentyl]piperidine](/img/structure/B4895566.png)
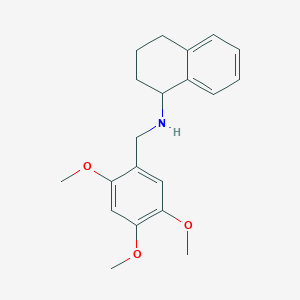
![ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate](/img/structure/B4895577.png)
![1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B4895581.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4895585.png)
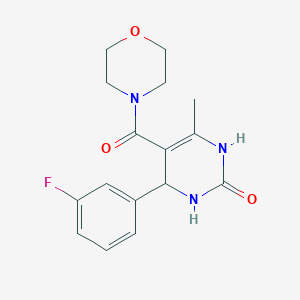
![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)
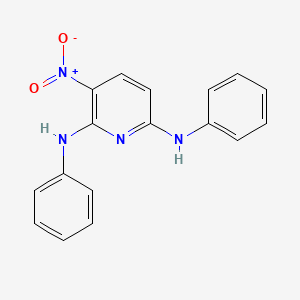
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)
